![molecular formula C7H14ClNO B13658474 4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
4-Oxaspiro[2.5]octan-7-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxaspiro[2.5]octan-7-amine hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by a spiro linkage between an oxirane ring and a cyclohexane ring, with an amine group attached to the cyclohexane ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.5]octan-7-amine hydrochloride typically involves the reaction of an appropriate oxirane precursor with a cyclohexane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spiro linkage. The amine group is then introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxaspiro[2.5]octan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-Oxaspiro[2.5]octan-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Oxaspiro[2.5]octan-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxaspiro[2.5]octan-7-one
- 5-Oxaspiro[3.4]octan-7-amine hydrochloride
- 6-Oxaspiro[2.5]octan-1-amine hydrochloride
Uniqueness
4-Oxaspiro[2.5]octan-7-amine hydrochloride stands out due to its specific spiro linkage and the presence of an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
4-oxaspiro[2.5]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-4-9-7(5-6)2-3-7;/h6H,1-5,8H2;1H |
Clé InChI |
WHFJDRPAEJWFBM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC2)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



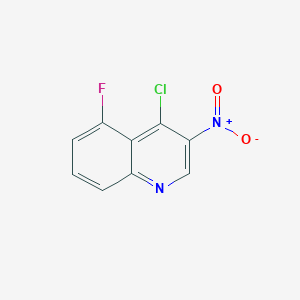
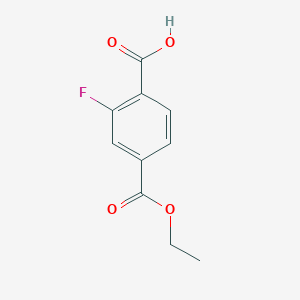

![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
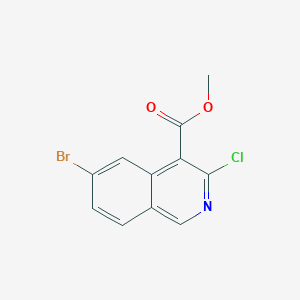
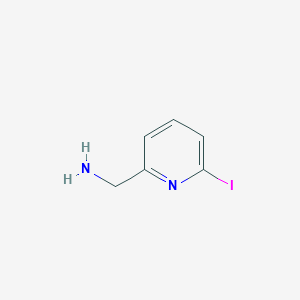




![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
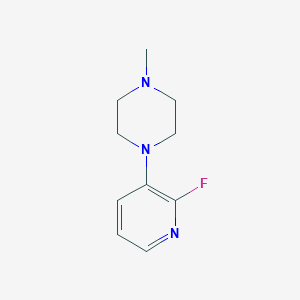
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
